molecular formula C12H12FNO3 B8296157 2-(3-(4-Fluorophenyl)-2-oxopyrrolidin-1-yl)acetic acid

2-(3-(4-Fluorophenyl)-2-oxopyrrolidin-1-yl)acetic acid

Cat. No.: B8296157
M. Wt: 237.23 g/mol
InChI Key: TYQKVRNZZHUEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-Fluorophenyl)-2-oxopyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C12H12FNO3 and its molecular weight is 237.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-2-oxopyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C12H12FNO3/c13-9-3-1-8(2-4-9)10-5-6-14(12(10)17)7-11(15)16/h1-4,10H,5-7H2,(H,15,16)

InChI Key

TYQKVRNZZHUEGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1C2=CC=C(C=C2)F)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-(4-fluorophenyl)pyrrolidin-2-one (Example 189B, 1.36 g, 7.59 mmol) in tetrahydrofuran was added potassium 2-methylpropan-2-olate (8.35 ml, 8.35 mmol). The reaction was allowed to stir for 30 minutes, during which time a yellow solution resulted. To the reaction was added ethyl 2-bromoacetate (0.92 ml, 8.35 mmol) and stirring was continued at room temperature. After stirring for 3 hours, the reaction was poured into a 1:1 mixture of ethyl acetate/1 N HCl (300 mL). The organic layer was separated, washed with brine (100 mL), dried over magnesium sulfate and concentrated. The residue was dissolved in minimal dichloromethane and loaded onto a GraceResolv 40 g silica gel column (Grace Davison Discovery Sciences) and the product eluted with a gradient of 5% ethyl acetate/hexanes to 100% ethyl acetate/hexanes (Flow=40 mL/minute) over 40 minutes. The resulting ethyl ester intermediate was dissolved in methanol (10 mL) and treated with sodium hydroxide (7.59 mL, 15.18 mmol). After stirring for 1 hour, the reaction was poured into a 1:1 mixture of ethyl acetate/1 N HCl (300 mL). The organic layer was washed with brine (100 mL), dried over magnesium sulfate and concentrated to give the title compound. 1H NMR (300 MHz, DMSO-d6) δ 12.87 (s, 1H), 7.34-7.26 (m, 2H), 7.20-7.10 (m, 2H), 4.00 (s, 2H), 3.71 (t, J=9.0, 1H), 3.52-3.43 (m, 2H), 2.59-2.35 (m, 1H), 2.07-1.91 (m, 1H).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.35 mL
Type
reactant
Reaction Step Two
Quantity
0.92 mL
Type
reactant
Reaction Step Three
Quantity
7.59 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

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